molecular formula C10H16FNO4 B156127 N-Boc-trans-4-fluoro-L-proline CAS No. 203866-14-2

N-Boc-trans-4-fluoro-L-proline

Cat. No.: B156127
CAS No.: 203866-14-2
M. Wt: 233.24 g/mol
InChI Key: YGWZXQOYEBWUTH-RQJHMYQMSA-N
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Description

N-Boc-trans-4-fluoro-L-proline is a fluorinated derivative of L-proline, a naturally occurring amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 4-position of the proline ring. This compound is widely used in organic synthesis, particularly in the preparation of chiral catalysts and ligands .

Biochemical Analysis

Biochemical Properties

It is known that the tert-butoxycarbonyl group, which is part of the compound, is used as a protecting group in chemical reactions . This suggests that N-Boc-trans-4-fluoro-L-proline could interact with various enzymes, proteins, and other biomolecules in a way that protects certain functional groups during biochemical reactions.

Molecular Mechanism

It is known that the compound can be used in the preparation of a Ni(II) Schiff base complex , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of (2S,4S)-N-Boc-4-hydroxy-L-proline as a starting material, which is then subjected to fluorination to yield the desired product .

Industrial Production Methods

Industrial production of N-Boc-trans-4-fluoro-L-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination step .

Chemical Reactions Analysis

Types of Reactions

N-Boc-trans-4-fluoro-L-proline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the Boc protecting group and the fluorine atom influences the reactivity of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions with nucleophiles such as amines and alcohols under basic conditions.

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted proline derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

N-Boc-trans-4-fluoro-L-proline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of chiral catalysts and ligands.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-cis-4-fluoro-L-proline
  • N-Boc-cis-4-hydroxy-L-proline
  • N-Boc-trans-4-hydroxy-D-proline

Uniqueness

N-Boc-trans-4-fluoro-L-proline is unique due to its trans configuration and the presence of a fluorine atom at the 4-position. This configuration imparts distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral catalysis .

Properties

IUPAC Name

(2S,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWZXQOYEBWUTH-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476394
Record name (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203866-14-2
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203866-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of methyl1-tert-butoxycarbonyl-4-fluoropyrrolidine-2-carboxylate(1.2 g, 4.85 mmol) in MeOH (5 ml) was added 1 N NaOH (5 ml) and the mixture was stirred at room temperature for 1 hr. The mixture was concentrated in vacuo, water was added thereto, and neutralized with 1 N HCl. The mixture was extracted with EtOAc. The extract was washed with water, then dried over Na2SO4, and concentrated in vacuo to give 1-tert-butoxycarbonyl-4-fluoropyrrolidine-2-carboxylic acid (1.1 g, quant) as a colorless oil. 1H-NMR (CDCl3) δ 1.47 (br s, 9H), 2.78–2.83 (br s, 3H), 4.37 (s, 2H), 6.73–6.76 (m, 3H), 7.17 (m, 1H).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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